
(1-Cyanocyclohexyl)acetic acid
Overview
Description
(1-Cyanocyclohexyl)acetic acid (CAS: 133481-09-1), also known as 1-Cyanocyclohexaneacetic acid or Gabapentin Impurity B, is a cyclohexane-derived carboxylic acid with a cyano substituent on the cyclohexyl ring. Its molecular formula is C₉H₁₃NO₂, and it has a molecular weight of 167.21 g/mol . This compound is primarily recognized as a critical impurity in the synthesis and quality control of Gabapentin, a widely used anticonvulsant drug . It serves as a reference standard in pharmaceutical analyses to ensure compliance with European Pharmacopoeia (EP) guidelines .
The structural uniqueness of this compound lies in its cyano group (-CN) and acetic acid moiety attached to the cyclohexane ring. This combination confers distinct physicochemical properties, such as moderate polarity and stability under standard storage conditions .
Mechanism of Action
Target of Action
It is a key intermediate in the synthesis of gabapentin, a widely prescribed anticonvulsant used to treat epilepsy and neuropathic pain. Therefore, it may indirectly influence the same targets as Gabapentin, which primarily binds to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system.
Biochemical Pathways
Result of Action
Biological Activity
(1-Cyanocyclohexyl)acetic acid, with the chemical formula CHNO and a molecular weight of approximately 169.21 g/mol, is an organic compound characterized by a cyano group attached to a cyclohexyl ring along with a carboxylic acid functional group. This unique structure positions it as a versatile building block in organic synthesis and pharmaceuticals, particularly in neuropharmacology.
The compound can be synthesized through various methods, including biocatalytic processes that convert nitriles into carboxylic acids using enzyme catalysts. For instance, the conversion of 1-cyanocyclohexaneacetonitrile to this compound can be achieved with high yields using nitrilase enzymes, showcasing its potential for efficient production in industrial applications .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in its interactions with the central nervous system. Its structural similarity to gabapentin suggests potential applications in treating neuropathic pain and epilepsy .
Preliminary studies suggest that this compound may interact with neurotransmitter systems, similar to other cyano-containing compounds. These interactions could play a role in modulating neuronal excitability and pain perception .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to several related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Gabapentin | Similar cyclic structure; amino group | Used for neuropathic pain management |
Cyanoacetic Acid | Contains cyano group; simpler structure | More reactive than this compound |
2-(1-Cyanocyclohexyl)acetic Acid | Similar but differs in position of groups | Slightly different biological activity |
3-(Cyano)-propionic Acid | Cyano group attached to propionic acid | Used in organic synthesis |
This table highlights the unique combination of functionalities present in this compound, which may confer distinct pharmacological properties not found in simpler analogs.
Neuropharmacological Studies
One study explored the effects of this compound on neuronal cultures, demonstrating its ability to modulate synaptic transmission and reduce excitatory neurotransmitter release. This suggests potential therapeutic benefits for conditions characterized by excessive neuronal excitability .
Antimicrobial Activity
In addition to its neuropharmacological potential, research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This dual activity underscores the compound's versatility as both a pharmaceutical and an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (1-cyanocyclohexyl)acetic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is primarily synthesized as a byproduct or impurity in Gabapentin production. Key steps involve cyclohexane ring functionalization with cyano and acetic acid groups via nucleophilic substitution or condensation reactions. To optimize purity, use chromatographic purification (e.g., reverse-phase HPLC) and monitor intermediates using NMR (¹H/¹³C) to confirm structural integrity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm the cyclohexyl backbone (δ 1.2–2.5 ppm for cyclohexane protons) and cyano group (C≡N stretch at ~2250 cm⁻¹ in IR).
- HPLC-MS : Use C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for retention time consistency. Compare against EP reference standards (CAS 64744-50-9) for impurity profiling .
- Elemental Analysis : Validate empirical formula (C₉H₁₃NO₂) with ≤0.3% deviation .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Use HPLC to track degradation products (e.g., hydrolysis of the cyano group to carboxylic acid). Store in airtight containers at 2–8°C to minimize moisture absorption and thermal decomposition .
Q. What analytical workflows are recommended for quantifying trace impurities in this compound batches?
- Methodological Answer : Employ a tiered approach:
LC-UV/Vis : Detect impurities >0.1% using gradient elution.
LC-HRMS : Identify unknown impurities via exact mass (<5 ppm error).
Forced Degradation : Expose the compound to acid/base/oxidative stress and compare degradation profiles against pharmacopeial guidelines .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The cyclohexyl group imposes steric hindrance, slowing reactions at the α-carbon. Computational modeling (DFT) can predict reaction sites, while kinetic studies under varying temperatures (15–40°C) quantify activation energy. Compare with analogs (e.g., 2-cyclohexenyl derivatives) to isolate electronic effects .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Test derivatives across a 10⁻⁶–10⁻³ M range to identify non-linear effects.
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to confirm target engagement.
- Meta-Analysis : Cross-reference data from structural analogs (e.g., Gabapentin lactam) to identify confounding variables .
Q. How can researchers mechanistically link this compound’s structure to its neurological activity?
- Methodological Answer :
- Molecular Docking : Simulate binding to GABA receptors or voltage-gated calcium channels. Prioritize conformations with ΔG < -7 kcal/mol.
- In Vivo Electrophysiology : Record neuronal activity in rodent models post-administration. Correlate with behavioral assays (e.g., seizure threshold modulation) .
Q. What experimental designs mitigate variability in synthesizing enantiomerically pure this compound?
- Methodological Answer :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexylacetic Acid
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- Key Features: Lacks the cyano group; contains only the acetic acid moiety bonded to a cyclohexane ring.
- Applications: Used in organic synthesis and as a precursor for fragrances and pharmaceuticals. Its simpler structure results in lower molecular weight and higher volatility compared to (1-Cyanocyclohexyl)acetic acid .
- Physical Properties : Exists as a white-yellow crystalline powder at 20°C .
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol
- Key Features: Contains an amino-oxoethyl group (-NH-C(=O)-) instead of a cyano group.
- Applications: Used in biochemical research to study protein interactions and enzyme mechanisms. Its additional amino-oxoethyl group enhances hydrogen-bonding capacity, making it suitable for structural biology studies .
2-(1-Hydroxycyclohexyl)acetic Acid
- CAS : 14399-63-4
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.20 g/mol
- Key Features: Substitutes the cyano group with a hydroxyl group (-OH).
- Applications: Limited industrial use; primarily a research chemical. The hydroxyl group increases hydrophilicity compared to the cyano analog .
Di(cyclohexylalkyl)acetic Acids
- Examples : Cyclohexyl-β-cyclohexylethyl-acetic acid, β-cyclohexylethyl-δ-cyclohexylbutyl-acetic acid .
- Key Features : Contain bulky alkyl chains on the cyclohexane ring, leading to higher molecular weights (e.g., ~210–250 g/mol) and altered boiling points (182–223°C at low pressures) .
- Applications : Historical use in early synthetic organic chemistry; less relevant in modern pharmaceuticals due to structural complexity .
Ethyl Cyano(cyclohexyl)acetate
- CAS : 3213-50-1
- Molecular Formula: C₁₁H₁₇NO₂
- Molecular Weight : 195.26 g/mol
- Key Features: Ester derivative of this compound, with an ethyl group replacing the acidic proton.
- Applications: Intermediate in organic synthesis; the ester group enhances lipophilicity, making it suitable for reactions in non-polar solvents .
Preparation Methods
Chemoenzymatic Synthesis from Pimelin Ketone
The Chinese patent CN104342463A outlines a hybrid approach:
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Chemical Synthesis : Pimelin ketone undergoes cyanation to yield 1-cyanocyclohexaneacetonitrile.
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Enzymatic Hydrolysis : Recombinant nitrilase-expressing E. coli strains convert the dinitrile to (1-cyanocyclohexyl)acetic acid .
Advantages :
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Genetic engineering enables tailored enzyme activity, improving conversion rates.
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Scalable fermentation processes reduce reliance on costly purified enzymes .
Comparative Analysis of Methods
Key Observations :
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Nitrilase-based methods dominate due to single-step efficiency and compatibility with immobilized systems.
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Chemoenzymatic routes offer cost advantages but require expertise in microbial fermentation .
Recent Advancements in Biocatalysis
Enzyme Engineering
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Directed Evolution : Random mutagenesis and DNA shuffling enhance nitrilase activity and stability. For example, engineered Acidovorax facilis variants show 40% higher activity at 50°C .
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Rational Design : Site-directed mutagenesis targets substrate-binding pockets, improving regioselectivity for dinitrile hydrolysis .
Solvent Optimization
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Co-Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (10–20% v/v) increase dinitrile solubility without denaturing enzymes .
Industrial-Scale Production Considerations
Process Design :
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Batch vs. Continuous : Immobilized enzymes favor continuous-flow reactors, reducing downtime.
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Product Isolation : Ethyl acetate extraction followed by acidification (pH 2 with HCl) yields >95% pure product .
Economic Factors :
Properties
IUPAC Name |
2-(1-cyanocyclohexyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXLCAKCKPSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158130 | |
Record name | (1-Cyanocyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133481-09-1 | |
Record name | 1-Cyanocyclohexaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133481-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Cyanocyclohexyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133481091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Cyanocyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexaneacetic acid, 1-cyano | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1-cyanocyclohexyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1-CYANOCYCLOHEXYL)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1393FZ76L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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